5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Lipophilicity Membrane permeability CNS drug design

This heterocyclic amide building block combines a 3-methylsulfanylpyrrolidine with a 2-trifluoromethylpyridine core. Its moderate lipophilicity (logP 3.29), low polar surface area (32 Ų), and minimal rotatable bonds make it an ideal fragment scaffold for CNS-oriented libraries and kinase hinge-binding exploration. The metabolically robust –CF₃ group supports microsomal stability profiling. Procure for fragment-based screening, SAR derivatization (oxidation to sulfoxide/sulfone), or targeted library synthesis where tunable physicochemical properties are required.

Molecular Formula C12H13F3N2OS
Molecular Weight 290.3
CAS No. 2097863-10-8
Cat. No. B2930967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine
CAS2097863-10-8
Molecular FormulaC12H13F3N2OS
Molecular Weight290.3
Structural Identifiers
SMILESCSC1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2OS/c1-19-9-4-5-17(7-9)11(18)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3
InChIKeyXXZKVMQCUYZNJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Profile and Procurement-Relevant Characteristics of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine (CAS 2097863-10-8)


5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine (CAS 2097863-10-8) is a heterocyclic amide building block featuring a 3-methylsulfanylpyrrolidine moiety coupled to a 2-trifluoromethylpyridine core via a carbonyl linker . With a molecular weight of 290.31 g/mol, the compound falls within lead-like chemical space and is characterized by a low polar surface area, minimal rotatable bonds, and a balanced hydrogen-bonding profile as predicted by the ZINC database [1]. No ChEMBL‑curated bioactivity data are currently available, positioning the molecule as an unexplored candidate for fragment‑based or combinatorial library screening [1].

Why Simple Pyrrolidine‑Pyridine Analogs Cannot Replace 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine


Pyrrolidine‑pyridine amides encompass a broad chemical space with widely varying physicochemical descriptors . Subtle modifications—removal of the trifluoromethyl group, alteration of the heterocycle substitution pattern, or replacement of the amide with a urea linker—can produce dramatic shifts in lipophilicity, polar surface area, and hydrogen‑bonding capacity [1]. The quantitative comparisons below demonstrate that the closest structural analog, 4‑[3‑(methylsulfanyl)pyrrolidine‑1‑carbonyl]pyridine, differs by >0.5 log units in calculated logP, 9 Ų in tPSA, and two rotatable bonds, making it functionally non‑interchangeable in permeability‑ or binding‑sensitive assays [1].

Quantitative Differentiation Evidence for 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine Versus Closest Analogs


Higher Calculated LogP Enhances Predicted Membrane Permeability Relative to the Non‑CF₃ Analog

The target compound exhibits a calculated logP of 3.286, which is 0.54 log units higher than the 2.746 value for the direct analog 4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine, which lacks the trifluoromethyl substituent [1]. This increase is consistent with the expected effect of the –CF₃ group on lipophilicity [2].

Lipophilicity Membrane permeability CNS drug design

Lower Topological Polar Surface Area Suggests Superior Oral Absorption Potential

The target compound has a topological polar surface area (tPSA) of 32 Ų, which is 9 Ų lower than the 41 Ų calculated for 4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine [1]. The tPSA threshold for good oral absorption is generally considered to be ≤140 Ų, and values below 60 Ų are often associated with improved CNS penetration [2].

tPSA Oral bioavailability CNS penetration

Reduced Hydrogen-Bond Acceptor Count Minimizes Desolvation Penalty in Binding

The target compound possesses 2 hydrogen-bond acceptors compared to 3 for the non‑CF₃ analog 4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine [1]. The additional H-bond acceptor in the comparator arises from the pyridine nitrogen in a different electronic environment, which may increase the desolvation cost upon binding to a hydrophobic protein pocket.

Hydrogen bonding Desolvation penalty Ligand efficiency

Lower Rotatable Bond Count Reduces Entropic Binding Penalty Compared to Closest Analog

With only 1 rotatable bond, the target compound is more conformationally restricted than 4-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine, which has 3 rotatable bonds [1]. This difference arises from the positioning of the amide linkage relative to the pyridine nitrogen.

Rotatable bonds Conformational entropy Binding affinity

Trifluoromethyl Moiety Confers Metabolic Stability and Hydrophobic Binding Advantage

The presence of the –CF₃ group on the pyridine ring is a class‑level differentiator relative to analogs that lack this substituent. Literature consensus indicates that –CF₃ groups enhance metabolic stability by blocking oxidative metabolism at adjacent positions and can engage in favorable hydrophobic and orthogonal multipolar interactions with protein targets [1].

Metabolic stability Trifluoromethyl effect Hydrophobic interactions

Procurement‑Relevant Application Scenarios for 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine


Fragment‑Based Lead Discovery for CNS Targets

The combination of moderate lipophilicity (logP 3.286), low tPSA (32 Ų), and low rotatable bond count makes the compound an ideal fragment scaffold for CNS‑oriented libraries [1]. Its physicochemical profile falls within recommended ranges for brain‑penetrant fragments, providing a differentiated starting point versus the non‑CF₃ analog.

Kinase Inhibitor Scaffold Optimization

The 2-trifluoromethylpyridine moiety is a privileged structure in kinase inhibitor design. Coupled with the 3-methylsulfanylpyrrolidine amide, the compound offers a vector for exploring hinge‑binding interactions [2]. The lower H‑bond acceptor count and reduced tPSA relative to the non‑CF₃ analog may improve kinase selectivity profiles.

Metabolic Stability Screening in Drug Discovery

As a building block containing the metabolically robust –CF₃ group, the target compound can be prioritized for SAR explorations where microsomal stability is a key optimization parameter [2]. Procurement for early‑stage metabolic profiling is justified by the well‑documented stability advantages of trifluoromethylpyridines.

Chemical Biology Probe Development

The structural uniqueness of the 3-methylsulfanyl substitution on the pyrrolidine ring offers a chemically tractable handle for further derivatization (e.g., oxidation to sulfoxide/sulfone) to probe biological targets [1]. This versatility supports procurement for probe compound synthesis where tunable physicochemical properties are required.

Quote Request

Request a Quote for 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.